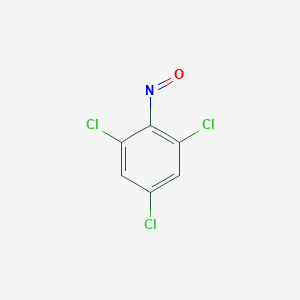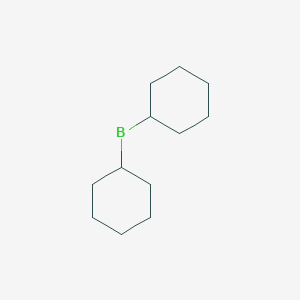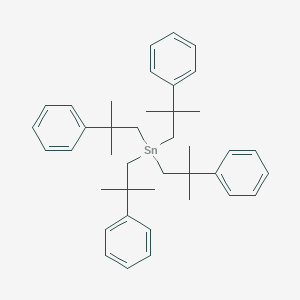
Stannane, tetrakis(2-methyl-2-phenylpropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stannane, tetrakis(2-methyl-2-phenylpropyl)-, also known as TMPSt, is a chemical compound that belongs to the stannane family. It is widely used in scientific research for its unique properties and applications. TMPSt is a colorless, odorless, and stable compound that is soluble in organic solvents such as benzene, toluene, and chloroform.
Mecanismo De Acción
Stannane, tetrakis(2-methyl-2-phenylpropyl)- acts as a reducing agent in organic synthesis reactions by donating electrons to the substrate. This leads to the formation of a tin-carbon bond, which is a key intermediate in many organic reactions. Moreover, Stannane, tetrakis(2-methyl-2-phenylpropyl)- can also act as a tin source for the preparation of organotin compounds, which are widely used in the chemical industry.
Efectos Bioquímicos Y Fisiológicos
Stannane, tetrakis(2-methyl-2-phenylpropyl)- has not been extensively studied for its biochemical and physiological effects. However, it is known to be a stable compound that does not readily decompose in biological systems. Therefore, it is considered to be relatively safe for use in scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Stannane, tetrakis(2-methyl-2-phenylpropyl)- has several advantages for use in lab experiments. It is a stable and highly pure compound that can be easily synthesized. Moreover, it is a versatile reducing agent that can be used in a wide range of organic synthesis reactions. However, Stannane, tetrakis(2-methyl-2-phenylpropyl)- has some limitations for lab experiments. It is a toxic compound that should be handled with care. Moreover, it is relatively expensive compared to other reducing agents.
Direcciones Futuras
There are several future directions for the use of Stannane, tetrakis(2-methyl-2-phenylpropyl)- in scientific research. One potential direction is the synthesis of novel organotin compounds for use in the chemical industry. Moreover, Stannane, tetrakis(2-methyl-2-phenylpropyl)- can be used in the synthesis of tin oxide nanoparticles, which have potential applications in catalysis, sensors, and biomedical fields. Furthermore, the use of Stannane, tetrakis(2-methyl-2-phenylpropyl)- in organic synthesis reactions can be optimized to improve reaction yields and selectivity. Overall, Stannane, tetrakis(2-methyl-2-phenylpropyl)- is a promising compound that has potential applications in various fields of scientific research.
Métodos De Síntesis
Stannane, tetrakis(2-methyl-2-phenylpropyl)- can be synthesized by reacting tin(IV) chloride with 2-methyl-2-phenylpropylmagnesium bromide in the presence of a catalyst such as copper(I) iodide. The reaction yields a white solid that can be purified through recrystallization. The synthesis method is relatively simple and yields a high purity product.
Aplicaciones Científicas De Investigación
Stannane, tetrakis(2-methyl-2-phenylpropyl)- is widely used in scientific research for its unique properties and applications. It is commonly used as a reducing agent in organic synthesis reactions. Stannane, tetrakis(2-methyl-2-phenylpropyl)- can also be used as a tin source for the preparation of organotin compounds. Moreover, Stannane, tetrakis(2-methyl-2-phenylpropyl)- can be used in the synthesis of tin oxide nanoparticles, which have potential applications in catalysis, sensors, and biomedical fields.
Propiedades
Número CAS |
1262-78-8 |
|---|---|
Nombre del producto |
Stannane, tetrakis(2-methyl-2-phenylpropyl)- |
Fórmula molecular |
C40H52Sn |
Peso molecular |
651.5 g/mol |
Nombre IUPAC |
tetrakis(2-methyl-2-phenylpropyl)stannane |
InChI |
InChI=1S/4C10H13.Sn/c4*1-10(2,3)9-7-5-4-6-8-9;/h4*4-8H,1H2,2-3H3; |
Clave InChI |
HFCIGWLFXFUKOG-UHFFFAOYSA-N |
SMILES |
CC(C)(C[Sn](CC(C)(C)C1=CC=CC=C1)(CC(C)(C)C2=CC=CC=C2)CC(C)(C)C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
CC(C)(C[Sn](CC(C)(C)C1=CC=CC=C1)(CC(C)(C)C2=CC=CC=C2)CC(C)(C)C3=CC=CC=C3)C4=CC=CC=C4 |
Otros números CAS |
1262-78-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



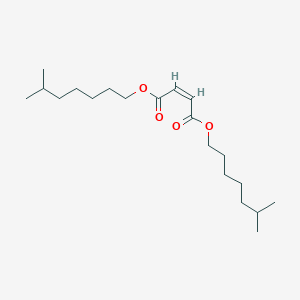
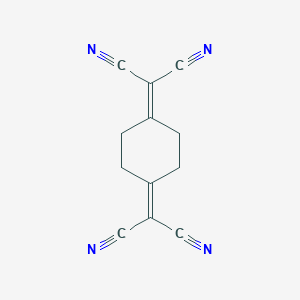
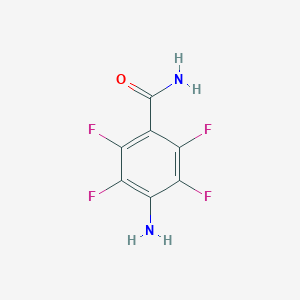
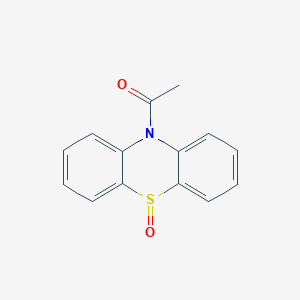
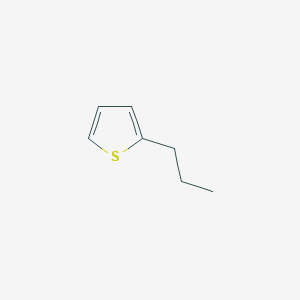
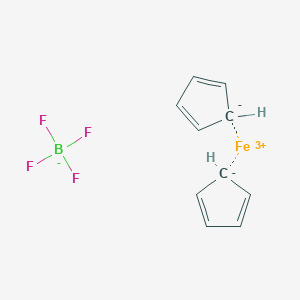
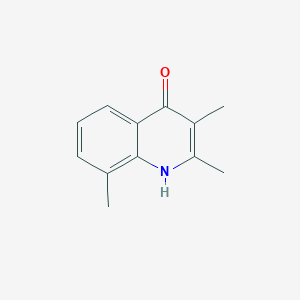
![2,3-Dimethyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B74559.png)
![Trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(2-hydroxyethyl)amino]acetate](/img/structure/B74560.png)
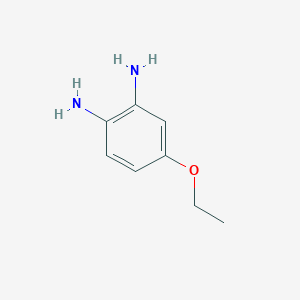
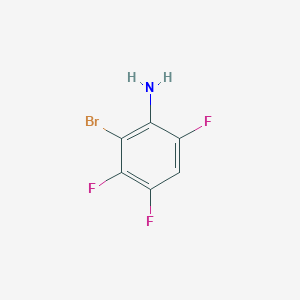
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate](/img/structure/B74567.png)
